N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide
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Overview
Description
N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring substituted with a pyrazole moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.
Morpholine ring substitution: The pyrazole derivative is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Acetamide group addition: Finally, the compound is acylated with butan-2-yl acetamide to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the pyrazole and morpholine rings suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and reactions can be optimized for large-scale production.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide would depend on its specific biological target. Generally, compounds with pyrazole and morpholine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide: shares similarities with other pyrazole and morpholine derivatives, such as:
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-5-10(2)16-14(20)8-19-6-7-21-9-13(19)15-11(3)17-18-12(15)4/h10,13H,5-9H2,1-4H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBABKWHOWZFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCOCC1C2=C(NN=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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